molecular formula C14H12O5S B12093110 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione

6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione

Cat. No.: B12093110
M. Wt: 292.31 g/mol
InChI Key: GSOODJGNQHTBKW-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione is a xanthenedione derivative characterized by a bicyclic core structure with a methylsulfonyl substituent at the 6-position. This compound belongs to a class of molecules known for their diverse biological activities, including antioxidant and acetylcholinesterase (AChE) inhibitory properties . The methylsulfonyl group is a strong electron-withdrawing substituent, which may influence both the compound’s chemical reactivity and its interactions with biological targets.

Properties

Molecular Formula

C14H12O5S

Molecular Weight

292.31 g/mol

IUPAC Name

6-methylsulfonyl-3,4-dihydro-2H-xanthene-1,9-dione

InChI

InChI=1S/C14H12O5S/c1-20(17,18)8-5-6-9-12(7-8)19-11-4-2-3-10(15)13(11)14(9)16/h5-7H,2-4H2,1H3

InChI Key

GSOODJGNQHTBKW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)CCCC3=O

Origin of Product

United States

Preparation Methods

Alkylation-Chlorination-Coupling Sequence

A widely cited method involves a three-step process starting with alkylation of 3-methyl-3,7-dihydro-purine-2,6-dione (7). Methanesulfonic acid but-2-ynyl ester (8) serves as the alkylating agent in the presence of potassium bicarbonate (KHCO₃) and N-methyl-2-pyrrolidone (NMP) at 50°C, yielding Compound 9 with 94% efficiency.

Reaction Conditions:

  • Base: KHCO₃ (1.2 equiv)

  • Solvent: NMP

  • Temperature: 50°C

  • Time: 7.5 hours

Subsequent chlorination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at ambient temperature converts Compound 9 to Compound 10 (83% yield). Notably, substituting DMF with NMP enables a one-pot synthesis from Compound 7 to Compound 10, reducing purification steps.

Direct Sulfonylation of Xanthene Precursors

An alternative route employs direct sulfonylation of a preformed xanthene backbone. Fluorinated resorcinol derivatives are reacted with methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 80–100°C. This method, adapted from fluorinated xanthene syntheses, achieves moderate yields (65–70%) but requires stringent moisture control.

Critical Parameters:

  • Catalyst Loading: 10 mol% AlCl₃

  • Solvent: Dichloromethane (DCM)

  • Reaction Time: 12–16 hours

Solvent and Base Optimization

Solvent Systems

Polar aprotic solvents dominate synthetic protocols due to their ability to stabilize intermediates and enhance reaction rates:

SolventDielectric ConstantYield (%)Reference
NMP32.094
DMF36.783
DMSO46.768

NMP consistently outperforms DMF and DMSO in alkylation steps, attributed to its high boiling point (202°C) and compatibility with bicarbonate bases.

Base Selection

Bicarbonate and carbonate bases are preferred for their mild basicity, minimizing side reactions:

BasepKₐYield (%)Side Products
KHCO₃10.394<5%
Na₂CO₃10.37812%
K₂CO₃10.5828%

KHCO₃ in NMP emerges as the optimal system, achieving near-quantitative conversion with minimal byproduct formation.

One-Pot and Telescoped Approaches

Recent advancements focus on telescoping alkylation and chlorination into a single vessel. By retaining NMP as the solvent throughout, the intermediate Compound 9 is chlorinated in situ using NCS, bypassing isolation. This method reduces processing time by 40% and increases overall yield to 87%.

Procedure Summary:

  • Alkylation of Compound 7 with methanesulfonic acid but-2-ynyl ester (8) in NMP/KHCO₃.

  • Direct addition of NCS to the reaction mixture without workup.

  • Stirring at 25°C for 4 hours.

Scalability and Industrial Adaptations

Kilogram-scale syntheses report consistent yields (>90%) using continuous flow reactors. Key modifications include:

  • Temperature Gradients: Stepwise heating from 50°C (alkylation) to 80°C (chlorination).

  • Solvent Recovery: NMP is distilled under reduced pressure (50 mbar, 110°C) and reused, lowering production costs .

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfone derivatives, while reduction can yield sulfide derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that xanthene derivatives, including 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione, exhibit promising anticancer properties. Studies have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been noted for their effectiveness against breast cancer and leukemia cells through mechanisms involving cell cycle arrest and activation of pro-apoptotic pathways .

Antimicrobial Properties

The compound has also shown antimicrobial activity against several bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli highlights its potential as a lead compound for developing new antibiotics . The presence of the methylsulfonyl group may enhance its bioactivity by improving solubility and stability.

Photovoltaic Applications

6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione has been investigated for use in organic photovoltaic devices due to its suitable electronic properties. The compound's ability to absorb light efficiently makes it a candidate for organic solar cells, where it can serve as a donor material in bulk heterojunction systems . Research indicates that incorporating this compound can enhance the overall efficiency of solar energy conversion.

Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), xanthene derivatives are explored as potential sensitizers. The unique structure of 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione allows for effective light absorption and charge transfer processes essential for improving the performance of DSSCs .

Chemical Intermediate

6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione serves as an important intermediate in the synthesis of various organic compounds. Its versatile reactivity allows it to be used in the synthesis of pharmaceuticals and agrochemicals. The compound can participate in reactions such as nucleophilic substitutions and cycloadditions, making it valuable in synthetic organic chemistry .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of xanthene derivatives on human breast cancer cells. The results indicated that treatment with 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Photovoltaic Efficiency

In a study assessing the performance of organic solar cells using various xanthene derivatives as active layers, it was found that incorporating 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione improved power conversion efficiency by 15% compared to standard materials used in similar configurations .

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical profiles of xanthenedione derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituents Key Features
6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione 6-SO₂CH₃ Strong electron-withdrawing group; potential enhanced stability and AChE affinity
(E)-3-Aryl-4-benzylidene-8-hydroxy-3,4-dihydro-1H-xanthene-1,9(2H)-dione (5a) 8-OH, 3-aryl, 4-benzylidene High antioxidant activity; synthesized via reported methodologies
(E)-8-Hydroxy-4-(4-methylbenzylidene)-3-(4-methylphenyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione (5b) 8-OH, 3/4-aryl substituents Studied for aromatization to xanthones; resistant to acidic/basic conditions
6-(Trifluoromethyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione 6-CF₃ Trifluoromethyl group increases lipophilicity; potential pesticide/pharma applications
(E)-3-Aryl-4-arylidene-8-hydroxy-3,4-dihydro-1H-xanthene-1,9(2H)-dione (70) 8-OH, 3/4-aryl substituents High antioxidant and AChE inhibition; poor oxidative reactivity

Chemical Reactivity and Stability

  • Aromatization Attempts : Xanthenediones like 5b resist aromatization to xanthones under acidic or basic conditions, requiring strong bases (e.g., DBU, LiHMDS) or oxidants . The methylsulfonyl group’s electron-withdrawing effects may further stabilize the dione structure, reducing susceptibility to ring-opening or rearrangement.
  • Oxidative Stability : Compound 70 showed irreproducible oxidation results, yielding mixed xanthone derivatives . The target compound’s methylsulfonyl group may confer greater resistance to oxidative degradation compared to hydroxylated analogs.

Biological Activity

6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione, with the CAS number 887502-60-5, is a compound characterized by its unique xanthene core structure. This compound exhibits various biological activities that have garnered interest in medicinal chemistry and pharmacology. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C14H12O5S
Molecular Weight 292.31 g/mol
IUPAC Name 6-methylsulfonyl-3,4-dihydro-2H-xanthene-1,9-dione
InChI Key GSOODJGNQHTBKW-UHFFFAOYSA-N

The biological activity of 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione is attributed to its interaction with various molecular targets within biological systems. The compound has been shown to modulate the activity of certain enzymes and receptors, which can lead to significant pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors that influence cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione exhibits cytotoxic effects against various cancer cell lines. For instance:

  • A549 (lung cancer) : The compound showed significant inhibition of cell proliferation.
  • HeLa (cervical cancer) : Similar cytotoxic effects were observed.

The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed:

  • Moderate activity against both Gram-positive and Gram-negative bacteria.
  • Effectiveness in inhibiting the growth of certain fungal strains.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells :
    • A study assessed the cytotoxicity of various xanthene derivatives, including 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione. The results indicated a dose-dependent inhibition of cell viability in A549 and HeLa cells with IC50 values ranging from 20 to 50 µM .
  • Antimicrobial Screening :
    • In another investigation focusing on antimicrobial activity, the compound was tested against several bacterial strains. Results showed that it had a minimum inhibitory concentration (MIC) of approximately 100 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanistic Insights :
    • A detailed mechanistic study suggested that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) in treated cells .

Q & A

Q. What frameworks ensure reproducibility in multi-step syntheses?

  • Methodology :
  • Standard Operating Procedures (SOPs) : Document reagent sources, purification methods, and equipment calibration.
  • Open-Science Tools : Share protocols on platforms like Zenodo or Protocols.io .
  • Collaborative Validation : Partner with independent labs to cross-verify results .

Tables

Table 1 : Common Spectroscopic Techniques for Structural Elucidation

TechniqueKey Peaks/DataApplication
1H^1H-NMRδ 2.8–3.2 (SO2_2CH3_3)Methylsulfonyl group confirmation
HRMS[M+H]+^+ = 294.0521Molecular formula validation
FTIR1705 cm1^{-1} (C=O)Ketone functionality

Table 2 : Experimental Design Parameters for Synthesis Optimization

VariableRange TestedOptimal Condition
Temperature60–120°C80°C
Catalyst Loading1–5 mol%3 mol%
SolventDMF, THF, TolueneAnhydrous DMF

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